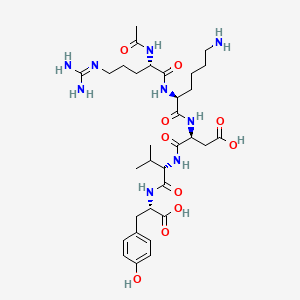

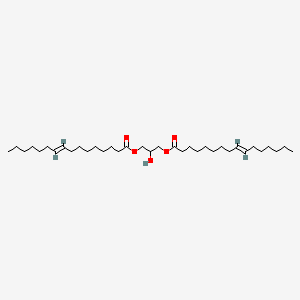

(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester

Vue d'ensemble

Description

The compound "(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of structurally similar compounds. For instance, the synthesis of enantiopure compounds and the use of chiral resolving agents are common themes in these papers .

Synthesis Analysis

The papers provided detail the synthesis of various complex organic molecules, which often involve the formation of enantiomerically pure compounds. For example, paper describes the synthesis of enantiopure α-methyltryptophan and its methyl ester derivatives, which are used in the preparation of drug candidates. Similarly, paper discusses the preparation of enantiomers of a pyrrolidine carboxylic acid, which are used as chiral resolving agents. These methodologies could potentially be applied to the synthesis of "(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester" to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior. Paper uses X-ray crystallography to confirm the structures of synthesized compounds, which is a powerful technique for determining the three-dimensional arrangement of atoms within a molecule. Although the specific compound is not analyzed in these papers, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The papers describe various chemical reactions, including the formation of diastereomeric salts and the alcoholysis of esters . These reactions are important for the modification of molecular structures and the preparation of specific stereoisomers. The understanding of such reactions could inform the chemical manipulation of "(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester" to obtain desired derivatives or to study its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, paper describes the synthesis of a compound that crystallizes as a monohydrate, with molecules linked via hydrogen bonds to form a layered structure. Such information is valuable for predicting the solubility, stability, and crystalline form of a compound. While the specific physical and chemical properties of "(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester" are not provided, similar analyses could be conducted to characterize this compound.

Applications De Recherche Scientifique

Chemical Investigations and Compound Characterization

Chemical investigations of microfungi from various environments have led to the discovery and characterization of xanthone derivatives. For instance, a study on a microfungus from the Australian rainforest yielded xanthones with structural similarities to the compound of interest. Through chemical modifications, such as methylation, researchers were able to synthesize derivatives like 2,8-dimethoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester, which was fully characterized using techniques like NMR, UV, IR, and MS. These compounds, however, showed no significant activity in brine shrimp lethality and antimicrobial assays (Healy et al., 2004).

Bioactivity Screening

In addition to structural characterization, xanthone derivatives have been screened for various biological activities. For example, a new xanthone derivative isolated from the marine fungus Phomopsis sp. demonstrated cytotoxicity against cancer cell lines, indicating the potential for anticancer applications. Such studies are crucial for identifying new therapeutic agents from natural sources (Yang et al., 2013).

Antimicrobial and Antifungal Properties

Research into xanthone derivatives also extends to their antimicrobial and antifungal properties. A new xanthone derivative from a co-culture of two mangrove fungi showed inhibitory activity against several microorganisms, highlighting the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Li et al., 2011).

Synthetic Methodologies and Chemical Transformations

The synthesis and structural elucidation of xanthone derivatives are of significant interest in the field of organic chemistry. Studies on the synthesis of chromane derivatives and the reaction of dicarbonates with carboxylic acids catalyzed by weak Lewis acids contribute to the understanding of chemical transformations and the development of novel synthetic methodologies. Such research provides insights into the chemical behavior of xanthone derivatives and their potential applications in various fields (Ciolkowski et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

methyl (1R,2R)-1,2,8-trihydroxy-9-oxo-5,6,7,8,8a,10a-hexahydro-2H-xanthene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-21-14(19)15(20)10(17)6-5-9-12(15)13(18)11-7(16)3-2-4-8(11)22-9/h5-8,10-11,16-17,20H,2-4H2,1H3/t7?,8?,10-,11?,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGSOAAEMJJZAZ-ZJCCGZQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(C=CC2=C1C(=O)C3C(CCCC3O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1([C@@H](C=CC2=C1C(=O)C3C(CCCC3O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2,9-dihydro-1,2,8-trihydroxy-9-oxo-1H-xanthene-1-carboxylic acid, methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

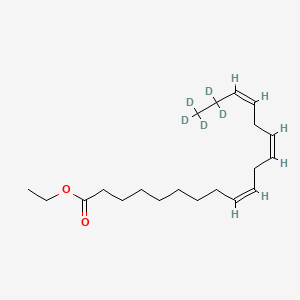

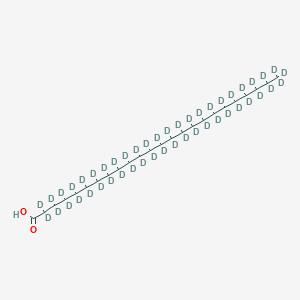

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

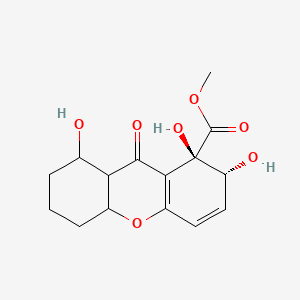

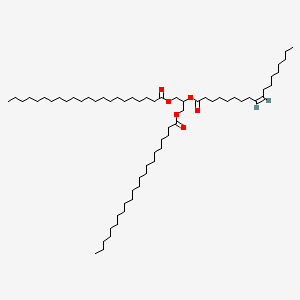

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

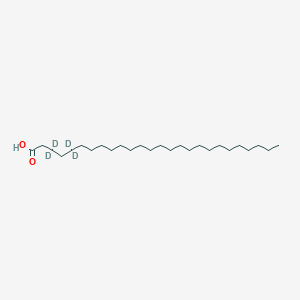

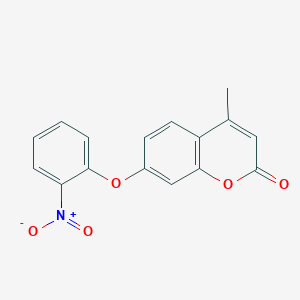

![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)